REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:6][C:7](=[O:10])[C:8]=1[CH3:9])=[O:5].[BH4-].[Na+].Cl>C1COCC1>[OH:5][CH:4]1[O:6][C:7](=[O:10])[C:8]([CH3:9])=[C:3]1[O:2][CH3:1] |f:1.2|
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
|
CO/C=1/C(=O)OC(\C1\C)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the THF removed in vacuo
|
Type
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EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of solvent the crude material
|
Type
|
CUSTOM
|
Details
|
was purified by `flash` chromatography on silica gel eluting with 50% ethyl acetate/hexane
|
Name
|
|
Type
|
product
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Smiles
|
OC1C(=C(C(O1)=O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |